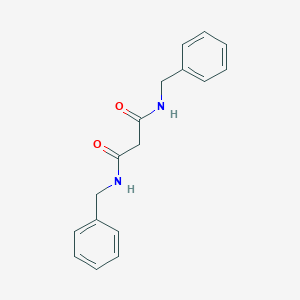

N,N'-dibenzylpropanediamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dibenzylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16(18-12-14-7-3-1-4-8-14)11-17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVWHPMKFVUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352753 | |

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10255-99-9 | |

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of N,N'-dibenzylpropanediamide

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of N,N'-Dibenzylpropanediamide

Abstract

This compound, also known by its common name N,N'-dibenzylmalonamide, is a symmetrically disubstituted diamide with significant potential as a versatile building block in synthetic chemistry. Its structure, characterized by a flexible three-carbon aliphatic linker flanked by two benzyl-substituted amide groups, imparts a unique combination of hydrogen-bonding capability and steric bulk. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven protocol for its synthesis, and a multi-faceted approach to its spectroscopic characterization. For researchers in materials science, coordination chemistry, and drug development, this document serves as an authoritative resource, explaining not just the methodologies but the causal reasoning behind them, thereby ensuring both reproducibility and a deeper understanding of the molecule's chemical nature.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical compound is a thorough understanding of its structure and intrinsic properties. This compound is an exemplar of how fundamental structural motifs—amides, aliphatic chains, and aromatic rings—combine to create a molecule with distinct chemical behavior.

Core Chemical Structure

This compound consists of a central propanediamide (malonamide) core where the nitrogen atom of each amide group is substituted with a benzyl group. The molecule's architecture allows for considerable conformational flexibility around the C-C and C-N single bonds, while the amide linkages introduce planar, rigid units capable of strong hydrogen bonding. The terminal benzyl groups add significant hydrophobicity and the potential for π-π stacking interactions.

Caption: 2D representation of this compound.

Physicochemical Data Summary

The compound's properties are derived from its structure. The presence of two amide groups increases its polarity and melting point compared to analogous alkanes, while the large benzyl groups ensure solubility in a range of organic solvents.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Common Name | N,N'-Dibenzylmalonamide | [1][2] |

| CAS Number | 10255-99-9 | [1][2] |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [1] |

| Molecular Weight | 282.34 g/mol | [1] |

| Appearance | White to off-white crystalline solid | (Predicted) |

| Melting Point | ~160-165 °C | (Predicted) |

| Solubility | Soluble in DMSO, DMF, hot ethanol | (Predicted) |

Synthesis of this compound

The synthesis of amides is a cornerstone of organic chemistry. For a disubstituted diamide like this, the most direct and reliable approach is the condensation of a malonic acid derivative with two equivalents of benzylamine. This method is robust, high-yielding, and avoids harsh reagents.

Synthetic Strategy: Causality and Choices

The chosen synthetic route involves the aminolysis of diethyl malonate with benzylamine. This strategy is superior to alternatives for several reasons:

-

Reagent Stability: Diethyl malonate is a stable, commercially available liquid that is not hygroscopic, unlike malonyl chloride, which would require strictly anhydrous conditions.

-

Reaction Control: The reaction proceeds at a controlled rate upon heating, driven by the removal of the ethanol byproduct. This avoids the highly exothermic and often difficult-to-control reactions associated with acid chlorides.[3]

-

Work-up Simplicity: The product is a crystalline solid that typically precipitates upon cooling, and the primary byproduct (ethanol) and excess benzylamine are easily removed during work-up and recrystallization.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution will yield a product whose analytical data matches the characterization profile outlined in Section 3.0.

-

Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a short-path distillation head, add diethyl malonate (8.0 g, 50 mmol) and benzylamine (11.8 g, 110 mmol, 2.2 equivalents).

-

Rationale: A slight excess of benzylamine ensures the complete consumption of the diester starting material. The distillation head allows for the removal of the ethanol byproduct, which drives the reaction equilibrium toward the product.

-

-

Reaction: Heat the reaction mixture in a sand bath to 150-160 °C. Stir vigorously for 3-4 hours. Ethanol will begin to distill off.

-

Rationale: The high temperature is necessary to overcome the activation energy for aminolysis. Removing ethanol is crucial per Le Châtelier's principle.

-

-

Isolation of Crude Product: Allow the flask to cool to approximately 80 °C. Add 50 mL of hexanes to the warm, viscous mixture and stir. The product will begin to precipitate as a white solid. Cool the mixture to room temperature and then in an ice bath for 30 minutes.

-

Rationale: Hexanes are used as an anti-solvent. The product is insoluble in hexanes, while unreacted starting materials and impurities have some solubility, facilitating a preliminary purification.

-

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 25 mL portions of cold hexanes to remove residual impurities.

-

Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of boiling ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Rationale: Recrystallization is a highly effective method for purifying crystalline organic solids, removing trapped impurities from the crystal lattice.

-

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 60 °C overnight. The expected yield is 11-12.5 g (78-89%).

Spectroscopic Characterization and Structural Elucidation

Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that, together, create an unambiguous structural proof.

Caption: Analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[4]

-

Experimental Protocol: Dissolve 10-15 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an ideal solvent as it solubilizes the amide and does not exchange with the amide N-H protons, allowing for their observation. Acquire spectra on a 400 MHz or higher spectrometer.

Table of Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | Triplet (t) | 2H | N-H | Amide proton, deshielded by the adjacent carbonyl. Split by the two CH₂ protons. |

| 7.20–7.35 | Multiplet (m) | 10H | Ar-H | Protons of the two monosubstituted benzyl rings. |

| ~4.28 | Doublet (d) | 4H | N-CH₂ -Ph | Benzylic protons, split by the single adjacent N-H proton. |

| ~3.15 | Singlet (s) | 2H | CO-CH₂ -CO | Methylene protons of the malonamide core. No adjacent protons results in a singlet. |

Table of Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.5 | C =O | Carbonyl carbon, highly deshielded by the electronegative oxygen. |

| ~139.0 | Ar-C (quat) | Quaternary carbon of the benzyl ring attached to the CH₂ group. |

| ~128.3 | Ar-C H | Aromatic methine carbons. |

| ~127.1 | Ar-C H | Aromatic methine carbons. |

| ~126.8 | Ar-C H | Aromatic methine carbons. |

| ~42.5 | N-CH₂ -Ph | Benzylic carbon. |

| ~41.0 | CO-CH₂ -CO | Central methylene carbon of the malonamide core. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[5]

-

Experimental Protocol: Prepare a sample by grinding 1-2 mg of the product with ~100 mg of dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.

Table of Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Significance |

| ~3280 | Strong | N-H Stretch | Confirms the presence of the secondary amide N-H bond.[6] |

| ~3060, ~3030 | Medium | Aromatic C-H Stretch | Indicates the presence of the benzyl aromatic rings. |

| ~2950, ~2880 | Medium | Aliphatic C-H Stretch | Corresponds to the CH₂ groups in the structure. |

| ~1640 | Strong | C=O Stretch (Amide I) | A hallmark of the amide functional group. Its position indicates H-bonding. |

| ~1550 | Strong | N-H Bend (Amide II) | A coupled vibration of N-H bending and C-N stretching, characteristic of amides. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[7]

-

Experimental Protocol: Dissolve a small sample (~1 mg/mL) in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.

Table of Expected Mass-to-Charge Ratios (m/z)

| m/z Value | Assignment | Significance |

| 283.14 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 282.34. |

| 282.13 | M⁺• | The molecular ion peak (less common in ESI). |

| 191.10 | [M - C₇H₇]⁺ | Loss of a benzyl radical (•CH₂Ph), a very common fragmentation pathway. |

| 91.05 | [C₇H₇]⁺ | The benzyl or tropylium cation, a characteristic fragment for benzyl groups. |

Applications and Relevance in Research and Development

While not a final product in itself, this compound is a valuable intermediate and structural scaffold for several advanced applications:

-

Coordination Chemistry: The two amide carbonyl oxygens act as excellent bidentate coordination sites for metal ions, allowing for the synthesis of novel metal-organic complexes and catalysts. The flexible linker can accommodate various coordination geometries.

-

Supramolecular Chemistry: The well-defined hydrogen bond donor (N-H) and acceptor (C=O) sites can direct the self-assembly of the molecule into higher-order structures like tapes, sheets, or organogels. The benzyl groups can further stabilize these assemblies through π-stacking.

-

Medicinal Chemistry: The molecule serves as a non-peptidic scaffold. The central linker can be modified to alter spacing, while the benzyl groups can be replaced with other pharmacophores to probe binding interactions with biological targets such as enzymes or receptors. It can be seen as a precursor for more complex structures, similar to those developed in pseudopeptide synthesis.[8]

Conclusion

This compound is a structurally elegant and synthetically accessible molecule. Its characterization is straightforward using a standard suite of spectroscopic techniques, which together provide a definitive confirmation of its structure. The insights provided in this guide—from the rationale behind the synthetic choices to the interpretation of spectroscopic data—equip researchers and scientists with the necessary knowledge to confidently synthesize, verify, and utilize this compound as a foundational element in complex molecular design and development.

References

-

PubChem. N,N'-Dibenzyl-2-methyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Org. Synth. 2018, 95, 289-309. [Link]

-

Rivera, A., et al. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, Vol. 8, No. 4. [Link]

-

Molecules. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules 2019, 24(7), 1406. [Link]

-

ChemRxiv. Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. [Link]

-

PubChem. N,N-diphenylpropanamide. National Center for Biotechnology Information. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- Google Patents. Process for preparation of n,n-di substituted carboxamides.

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. [Link]

-

Wikipedia. N,N'-Diisopropylcarbodiimide. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Michigan State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubChem. N,N-Dibenzylbenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N,N''-DIBENZYL-MALONAMIDE | 10255-99-9 [chemicalbook.com]

- 3. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 7. lehigh.edu [lehigh.edu]

- 8. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of N,N'-dibenzylpropanediamide

Introduction

N,N'-dibenzylpropanediamide is a symmetrical diamide featuring a central three-carbon propanediamide core flanked by two N-benzyl substituents. This molecular architecture, combining a flexible aliphatic linker with rigid aromatic groups, presents intriguing possibilities for applications in medicinal chemistry, supramolecular assembly, and materials science. The amide functionalities provide sites for hydrogen bonding, while the benzyl groups introduce hydrophobicity and the potential for π-π stacking interactions. A thorough understanding of its physical and chemical properties is paramount for any researcher or drug development professional seeking to utilize this compound as a scaffold, intermediate, or final product.

This guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of this compound. It is designed not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices to ensure robust and reproducible results.

Molecular Structure and Computed Properties

The foundational step in characterizing any molecule is to understand its basic structural and electronic properties. These can be predicted computationally to guide subsequent experimental work.

Molecular Formula: C₁₇H₂₀N₂O₂

Molecular Weight: 284.35 g/mol

The structure consists of a malonamide (propanediamide) backbone where each nitrogen atom is substituted with a benzyl group.

Caption: Molecular structure of this compound.

Table 1: Computed Physicochemical Properties

| Property | Predicted Value | Rationale and Significance |

|---|---|---|

| XLogP3 | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability but also some aqueous solubility. |

| Hydrogen Bond Donors | 2 | The two N-H groups can act as donors, crucial for receptor binding and crystal packing. |

| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens act as acceptors, contributing to solubility and intermolecular interactions. |

| Polar Surface Area | ~58 Ų | A value below 90 Ų is often correlated with good cell permeability in drug candidates. |

| Rotatable Bonds | 6 | The number of rotatable bonds indicates significant conformational flexibility. |

Note: These values are estimations based on the structure and may vary from experimental results.

Synthesis and Purification Workflow

A reliable synthesis is the gateway to characterization. The most direct approach for preparing this compound is the acylation of benzylamine with a malonic acid derivative.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (2.2 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Expertise & Experience: Using a slight excess of benzylamine ensures the complete consumption of the more valuable malonyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

-

-

Acylation: Dissolve malonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred benzylamine solution over 30 minutes.

-

Trustworthiness: Dropwise addition at 0°C is essential to control the exothermic reaction, preventing side product formation and ensuring safety.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess benzylamine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to remove bulk water).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white crystalline solid.

Physical Properties: Experimental Determination

Table 2: Experimentally Determined Physical Properties

| Property | Expected Observation | Experimental Protocol |

|---|---|---|

| Appearance | White crystalline solid | Visual inspection of the purified material. |

| Melting Point | 150-170 °C (estimated) | Determined using a calibrated melting point apparatus with a ramp rate of 1-2 °C/min near the expected melting point. A sharp melting range indicates high purity. |

| Solubility | Soluble in DCM, Chloroform, DMSO. Sparingly soluble in alcohols. Insoluble in water and hexanes. | Add ~10 mg of the compound to 1 mL of various test solvents at room temperature. Observe dissolution. This data is critical for selecting solvents for analysis, reactions, and formulation. |

Chemical & Structural Characterization

A multi-technique approach is required for unambiguous structural elucidation.

¹H NMR Spectroscopy

-

Purpose: To determine the number and connectivity of hydrogen atoms in the molecule.

-

Expected Results:

-

~7.2-7.4 ppm (10H, multiplet): Protons of the two phenyl rings.

-

~8.0-8.5 ppm (2H, broad triplet/singlet): The two amide N-H protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The coupling to the adjacent CH₂ group may be observed.

-

~4.4 ppm (4H, doublet): The benzylic methylene protons (-NH-CH₂ -Ph). They will appear as a doublet due to coupling with the adjacent N-H proton.

-

~3.3 ppm (2H, singlet): The central methylene protons (-CO-CH₂ -CO-). This is expected to be a singlet as it is flanked by two carbonyl groups with no adjacent protons.

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A standard proton experiment with 16-32 scans is typically sufficient.

-

¹³C NMR Spectroscopy

-

Purpose: To identify all unique carbon environments in the molecule.

-

Expected Results:

-

~168 ppm: Carbonyl carbons (C=O).

-

~138 ppm: Quaternary aromatic carbon of the benzyl group (ipso-carbon).

-

~127-129 ppm: Aromatic C-H carbons of the benzyl groups (expect 3 distinct signals).

-

~44 ppm: Benzylic methylene carbons (-CH₂-Ph).

-

~42 ppm: Central methylene carbon (-CO-CH₂-CO-).

-

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required for a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Purpose: To identify key functional groups based on their characteristic vibrational frequencies.[1]

-

Expected Results:

-

~3300 cm⁻¹ (sharp, strong): N-H stretching vibration. Its position and sharpness indicate the presence of secondary amide groups.

-

~3030 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2950 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1640 cm⁻¹ (strong, sharp): C=O stretching (Amide I band). This is a highly characteristic absorption for amides.[2]

-

~1550 cm⁻¹ (strong): N-H bending (Amide II band), often coupled with C-N stretching.

-

-

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal sample preparation.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, then place the sample on the ATR crystal and acquire the sample spectrum.

-

High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To confirm the molecular formula by providing a highly accurate mass measurement and to study fragmentation patterns for structural confirmation.

-

Expected Results:

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 285.1598 (for C₁₇H₂₁N₂O₂⁺). The high-resolution measurement allows for unambiguous confirmation of the elemental composition.

-

Major Fragments: Common fragmentation pathways would involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the benzyl cation (m/z 91) or loss of a benzyl group from the molecular ion.

-

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source in positive ion mode.[3] Acquire a full scan spectrum to identify the molecular ion and perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation patterns.[3]

-

Reactivity and Stability

-

Hydrolytic Stability: The amide bonds are generally robust. Hydrolysis would require harsh conditions, such as refluxing in strong acid (e.g., 6M HCl) or strong base (e.g., 6M NaOH), which would cleave the molecule into malonic acid and benzylamine.

-

Reactivity of N-H Protons: The amide protons are weakly acidic and can be deprotonated by strong bases (e.g., NaH) to form an amidate, which can then be used in further synthetic transformations like N-alkylation.

-

Storage: The compound is expected to be a stable crystalline solid under standard laboratory conditions (room temperature, protected from light and moisture).

Conclusion

This guide outlines a systematic and robust approach to the synthesis and comprehensive characterization of this compound. By employing a combination of synthetic chemistry, physical property measurements, and advanced spectroscopic techniques (NMR, IR, and MS), researchers can obtain a complete and unambiguous profile of this molecule. The detailed protocols and expert insights provided herein are designed to ensure scientific integrity and generate high-quality, reproducible data, enabling the confident application of this compound in drug development and materials science research.

References

- The Royal Society of Chemistry. Contents.

-

National Center for Biotechnology Information. N,N'-Dibenzyl-2-methyl-1,3-propanediamine. PubChem. Available at: [Link]

- The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

-

National Center for Biotechnology Information. N,N-diphenylpropanamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. N,N-Dibenzylbenzamide. PubChem. Available at: [Link]

-

Organic Syntheses. Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. (2018). Available at: [Link]

-

Rivera, A., et al. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. ResearchGate. Available at: [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... Available at: [Link]

-

National Center for Biotechnology Information. N,N'-Bis(benzyl)-1,3-diaminopropane. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PubMed Central. (2019). Available at: [Link]

-

National Center for Biotechnology Information. N,N-Diphenylbenzamide. PubChem. Available at: [Link]

-

ChemRxiv. Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. Available at: [Link]

-

PubMed. Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. Available at: [Link]

-

National Center for Biotechnology Information. N,N-Dimethylbenzamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. N,N-Diethylbenzamide. PubChem. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. Available at: [Link]

-

National Center for Biotechnology Information. N,N'-Diphenyl-P-Phenylenediamine. PubChem. Available at: [Link]

-

ResearchGate. N,N-Diphenylbenzamide. (2010). Available at: [Link]

-

PubMed. Crystal structure of N, N'-di-benzyl-pyromellitic diimide. (2016). Available at: [Link]

- Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

-

National Center for Biotechnology Information. Crystal structure of N,N′-dibenzyl-3,3′-dimethoxybenzidine. PubMed Central. Available at: [Link]

-

YouTube. Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya. (2023). Available at: [Link]

-

ResearchGate. The infrared and ultraviolet absorption spectra of diimide (N2H2). Available at: [Link]

-

ResearchGate. Assessing the reactivity of the N , N′ -diamidocarbenes toward compounds containing early p-block elements. Available at: [Link]

-

National Center for Biotechnology Information. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. PubMed Central. (2020). Available at: [Link]

-

National Center for Biotechnology Information. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond. PubMed Central. Available at: [Link]

-

NFDI4Chem Search Service. MassBank - Organizations. Available at: [Link]

-

National Center for Biotechnology Information. Benzamide, N,N-dipropyl-. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PubMed Central. (2018). Available at: [Link]

-

Royal Society of Chemistry. Synthesis and reactivity of N,N′-1,4-diazabutadiene derived borocations. Available at: [Link]

- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

ResearchGate. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). Available at: [Link]

-

PubMed. Use of a "Catalytic" Cosolvent, N,N-Dimethyl Octanamide, Allows the Flow Synthesis of Imatinib with no Solvent Switch. (2016). Available at: [Link]

-

PubMed. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Available at: [Link]

Sources

Navigating the Data Gap: A Safety Overview of N,N'-dibenzylpropanediamide

An In-depth Technical Guide on the Safety and Hazards of N,N'-dibenzylpropanediamide (CAS No. 10255-99-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This compound, also known by its synonym N,N'-dibenzylmalonamide, is a chemical compound used in specialized research and development settings[1][2][3]. As with any chemical substance, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known safety information for this compound. However, it is critical to note at the outset that comprehensive, publicly available toxicological data and a standardized Safety Data Sheet (SDS) for this specific compound are limited. Therefore, this document synthesizes available information and establishes a framework for safe handling based on chemical analogies and best laboratory practices, emphasizing a cautious approach in the absence of complete data.

Chemical Identification and Physical Properties

A clear identification of the substance is the foundation of chemical safety.

-

Chemical Name: this compound

-

Synonym: N,N'-dibenzylmalonamide[1]

-

Molecular Formula: C₁₇H₁₈N₂O₂[3]

-

Molecular Weight: 282.34 g/mol

While a full, verified set of physical properties is not consistently available across public domains, some predicted data exists. It is crucial to treat this information as provisional and to verify it where possible with supplier-specific documentation.

Hazard Assessment: An Evidence-Based Approach in a Data-Limited Context

A formal, globally harmonized GHS classification for this compound is not readily found in major regulatory databases such as the ECHA C&L Inventory[4][5][6]. This indicates that the substance has not been formally classified or that the data has not been submitted or reviewed by these bodies.

In the absence of specific data for this compound, a precautionary principle must be applied. The toxicological properties have not been fully investigated[7]. Therefore, it should be handled as a potentially hazardous substance. Based on the chemical structure—a disubstituted diamide—we can infer potential hazards by analogy to similar molecules, such as other amides and benzyl compounds.

Potential Health Effects:

-

Skin and Eye Irritation: Many organic amides and aromatic compounds can cause skin and eye irritation upon contact[8][9]. Direct contact should be avoided.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[9].

-

Harmful if Swallowed: Oral toxicity is a common hazard for many chemical compounds, and this compound should be assumed to be harmful if ingested[8].

It is imperative to understand that these are potential hazards based on structural alerts, not on specific toxicological testing of this compound.

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls are necessary to ensure personnel safety. The primary directive is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust[7][10].

-

Ventilation: General laboratory ventilation must be adequate to support the primary engineering controls[11].

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory.

| PPE Component | Specifications & Rationale |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contaminated[10]. |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashes[10]. |

| Skin/Body Protection | A fully buttoned laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended[10]. |

| Respiratory Protection | If work cannot be conducted in a fume hood or if aerosol generation is significant, a NIOSH-approved respirator may be necessary[11]. |

Safe Handling, Storage, and Emergency Procedures

Handling:

-

Wash hands thoroughly after handling the compound[8].

-

Avoid creating dust when working with the solid material[9].

-

Keep the container tightly closed when not in use[7].

-

Use spark-proof tools and avoid sources of ignition if the material is flammable, although flammability data is not currently available[11].

Storage:

-

Store in a cool, dry, and well-ventilated area[7].

-

Keep containers tightly sealed to prevent contamination or reaction with moisture and air.

-

Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures (General Recommendations):

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[8].

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[8].

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention[7][8].

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].

Experimental Protocol: Risk Assessment Workflow

Before any experiment involving this compound, a thorough, documented risk assessment is essential.

Step-by-Step Risk Assessment Protocol:

-

Information Gathering: Collect all available information, including this guide, supplier information, and data on any other chemicals used in the procedure. Acknowledge the data gaps for the target compound.

-

Hazard Identification: Based on the precautionary principle, assume the compound is an irritant and potentially toxic. Identify all other physical (e.g., flammable solvents) and chemical hazards in the protocol.

-

Exposure Scenario Evaluation: Detail every step of the planned experiment. For each step, identify the potential routes of exposure (inhalation, dermal, etc.) and the likelihood of that exposure.

-

Control Measure Implementation: For each identified risk, specify the control measures to be used (e.g., "weighing of solid will be performed in a fume hood," "nitrile gloves and safety goggles will be worn at all times").

-

Emergency Planning: Document the location of the nearest safety shower, eyewash station, and spill kit. Ensure the emergency contact information is readily available.

-

Waste Disposal Plan: Determine the appropriate hazardous waste stream for the compound and any contaminated materials, in accordance with institutional and local regulations.

-

Review and Approval: The risk assessment must be reviewed and approved by the laboratory supervisor or safety officer before the experiment commences.

Diagram: Risk Mitigation Workflow for Handling this compound

Caption: A logical workflow for risk assessment and mitigation.

Conclusion and Recommendations

The safe handling of this compound is constrained by a significant lack of published, peer-reviewed toxicological data. Until a comprehensive Safety Data Sheet is available and the substance is formally classified by regulatory bodies, all personnel must operate under a heightened sense of caution. The recommendations in this guide—grounded in the precautionary principle and best practices for handling chemicals with unknown hazards—should be considered the minimum standard. Researchers have a responsibility to seek any available non-public information from the supplier and to conduct their own thorough risk assessments before use.

References

Note: Due to the limited availability of specific safety documents for this compound, this reference list includes resources for analogous compounds and general chemical safety principles that inform the guidance provided.

-

[Regulatory Database] Substance Information. European Chemicals Agency (ECHA). [Link]

-

[Supplier Information] Compound EN300-01472. Tebubio. [Link]

-

[General Safety Guidance] Safety Data Sheet for N,N'-Diphenylbenzamidine. Lancaster Synthesis Inc.[Link] (Note: Deep link to specific PDF is unavailable, main site provided).

-

[Regulatory Database] Search for chemicals. European Chemicals Agency (ECHA). [Link]

-

[Regulatory Database] Substances restricted under REACH. European Chemicals Agency (ECHA). [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. tebubio.com [tebubio.com]

- 3. scbt.com [scbt.com]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Search for chemicals - ECHA [echa.europa.eu]

- 7. uwwapps.uww.edu [uwwapps.uww.edu]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to N,N'-Dibenzylpropanediamide (N,N'-Dibenzylmalonamide)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

This technical guide delves into the synthesis, properties, and potential applications of N,N'-dibenzylpropanediamide, more systematically known as N,N'-dibenzylmalonamide. It is important to establish from the outset that while the synthesis of such a molecule is chemically straightforward and conceptually rooted in well-established organic chemistry principles, a detailed historical record of its specific discovery and a comprehensive body of research dedicated solely to its unique biological activities are not extensively documented in publicly accessible scientific literature. This guide, therefore, serves as a consolidation of known information about its chemical class, a presentation of its fundamental properties, and a scientifically grounded projection of its potential within the realms of chemical synthesis and drug discovery, based on the activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

N,N'-Dibenzylmalonamide is a symmetrically disubstituted diamide derived from malonic acid and benzylamine. Its core structure consists of a central methylene group flanked by two carbonyl groups, each of which is bonded to a nitrogen atom bearing a benzyl substituent.

| Property | Value | Source |

| Chemical Name | N,N'-Dibenzylmalonamide | - |

| Synonyms | This compound, Propanediamide, N1,N3-bis(phenylmethyl)- | [1] |

| CAS Number | 10255-99-9 | [1][2] |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [2] |

| Molecular Weight | 282.34 g/mol | [1] |

| Melting Point | 142 °C | [1] |

| Boiling Point (Predicted) | 595.3 ± 50.0 °C | [1] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [1] |

Historical Context and Discovery: An Obscured Past

The specific historical details surrounding the first synthesis and discovery of N,N'-dibenzylmalonamide are not prominently featured in the scientific literature. It is plausible that this compound was first synthesized as part of broader studies into the reactions of malonic acid derivatives with amines, a fundamental transformation in organic chemistry. The lack of a landmark paper dedicated to its discovery suggests it may have been initially prepared as an intermediate or as one of a series of compounds in a larger investigation, without its own specific properties being the primary focus of early research.

The synthesis of amides and their derivatives is a cornerstone of organic chemistry, and methods for their preparation have been known for over a century. Therefore, the conceptual framework for the synthesis of N,N'-dibenzylmalonamide has long been in place.

Synthesis and Mechanistic Considerations

The most probable and widely applicable method for the laboratory-scale synthesis of N,N'-dibenzylmalonamide is the direct aminolysis of a malonic acid ester, such as diethyl malonate, with benzylamine. This reaction is a classic example of nucleophilic acyl substitution.

Proposed Synthetic Pathway

Caption: Proposed reaction pathway for the synthesis of N,N'-dibenzylmalonamide.

Experimental Protocol: Synthesis of N,N'-Dibenzylmalonamide

This protocol is a generalized procedure based on established methods for the synthesis of malonamides from diethyl malonate and primary amines.

Materials:

-

Diethyl malonate

-

Benzylamine (2 equivalents)

-

High-boiling point solvent (e.g., xylene or diphenyl ether) or neat conditions

-

Apparatus for heating under reflux with distillation capability

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethyl malonate and two molar equivalents of benzylamine. The reaction can be run neat or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to a temperature that allows for the removal of the ethanol by-product by distillation. This is typically in the range of 150-200 °C. The removal of ethanol drives the equilibrium towards the formation of the diamide.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the cessation of ethanol distillation.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

If a solvent was used, it can be removed under reduced pressure.

-

The crude product, which may solidify upon cooling, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

The purified product should be dried under vacuum to remove any residual solvent.

-

Causality in Experimental Choices:

-

Excess Benzylamine: Using a stoichiometric excess of benzylamine can help to ensure the complete conversion of the diethyl malonate to the diamide.

-

Removal of Ethanol: The removal of the ethanol by-product is crucial as it shifts the reaction equilibrium to favor product formation, in accordance with Le Châtelier's principle.

-

High Temperature: The aminolysis of esters is often a slow process at room temperature. High temperatures are necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is a lack of direct biological data for N,N'-dibenzylmalonamide, the broader class of malonamide derivatives has garnered significant interest in medicinal chemistry. Malonamides are recognized as privileged chemical structures in drug development.[3]

Conceptual Framework for Biological Activity

Caption: Key structural features of malonamides for biological interactions.

Malonamide derivatives have been investigated for a range of biological activities, including:

-

Anticancer Agents: Certain malonamides have been explored for their potential as anticancer drugs.[3]

-

Enzyme Inhibition: The malonamide scaffold can be elaborated to design inhibitors of various enzymes. For instance, derivatives have been synthesized and tested as inhibitors of blood coagulation factor Xa and cholinesterases.[1]

-

Antimicrobial and Acaricidal Activity: Recent studies have shown that some novel malonamide derivatives possess acaricidal and insecticidal properties.[2]

The N-benzyl groups in N,N'-dibenzylmalonamide provide significant lipophilicity and the potential for π-π stacking interactions with aromatic residues in biological targets. The central malonamide core can participate in hydrogen bonding. These structural features make it a plausible candidate for further chemical modification and investigation in drug discovery programs.

Future Directions and Conclusion

N,N'-dibenzylmalonamide represents a simple, yet potentially versatile, chemical scaffold. While its own history and biological profile are not well-defined, the foundation of knowledge surrounding malonamide chemistry provides a strong starting point for future research.

Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) of N,N'-dibenzylmalonamide would be a valuable contribution to the chemical literature.

-

Exploration of Biological Activity: Screening of N,N'-dibenzylmalonamide against a variety of biological targets, including cancer cell lines, enzymes, and microbial strains, could uncover previously unknown activities.

-

Derivative Synthesis: The core structure of N,N'-dibenzylmalonamide is an excellent template for the synthesis of a library of derivatives with modified benzyl groups or substitutions on the central methylene carbon. This would allow for the exploration of structure-activity relationships.

References

- Valerio-Alfaro, G., et al. Lipase Catalyzed Synthesis of Monoamides From Diethyl Malonate (1) and Diethyl Succinate (2) with Benzyl Amine (4) in an Organic Solvent at 30°C to 60°C.

- Kour, P., et al. Design, synthesis, and biological evaluation of 3,3′-diindolylmethane N-linked glycoconjugate as a leishmanial topoisomerase IB inhibitor with reduced cytotoxicity. RSC Medicinal Chemistry.

- Senaweera, S., et al. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry.

- Kour, P., et al. Design, synthesis, and biological evaluation of 3,3′-diindolylmethane N-linked glycoconjugate as a leishmanial topoisomerase IB inhibitor with reduced cytotoxicity. RSC Medicinal Chemistry.

- Grishchenko, M. V., et al. Routes towards malonamide derivatives (MDs).

Sources

Unlocking the Potential of N,N'-Dibenzylpropanediamide: A Technical Guide for Researchers

Abstract

N,N'-dibenzylpropanediamide, also known as N,N'-dibenzylmalonamide, is a symmetrically disubstituted malonamide with a flexible propanediamide core flanked by two benzyl groups. While specific research on this particular molecule is nascent, its structural motifs are present in a wide array of compounds with significant applications in medicinal chemistry, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of potential research avenues for this compound, offering detailed experimental protocols and theoretical frameworks to stimulate further investigation. We will explore its potential as a scaffold for novel therapeutics, its utility as a ligand for metal ion coordination, and its role in the construction of supramolecular assemblies. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this versatile molecule.

Introduction to this compound

This compound (CAS No. 10255-99-9) is a white solid with a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol .[1][2] Its structure features a central malonamide core, which is a key building block in many biologically active compounds and coordination complexes. The two N-benzyl substituents impart lipophilicity and the potential for π-π stacking interactions, which can influence its biological activity and supramolecular assembly.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10255-99-9 | [1] |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 282.34 g/mol | [1] |

| Melting Point | 142 °C | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for amide bond formation. A common approach involves the condensation of malonic acid or its derivatives with benzylamine.

Synthetic Protocol: Amide Coupling Reaction

This protocol describes the synthesis of this compound from diethyl malonate and benzylamine.

Materials:

-

Diethyl malonate

-

Benzylamine

-

Sodium methoxide

-

Methanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask, dissolve diethyl malonate (1 equivalent) in anhydrous methanol.

-

Add sodium methoxide (catalytic amount, ~0.1 equivalents) to the solution.

-

Add benzylamine (2.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in toluene and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Characterization Methods

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the methylene protons of the malonamide backbone, the methylene protons of the benzyl groups, and the aromatic protons of the benzyl rings. |

| ¹³C NMR | Resonances for the carbonyl carbons, the methylene carbons of the malonamide and benzyl groups, and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 282.34. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Melting Point | A sharp melting point around 142 °C.[1] |

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

Malonamide derivatives are recognized as privileged structures in drug design, with applications as enzyme inhibitors and therapeutic agents for various diseases.[3][4][5][6]

Rationale: Enzyme Inhibition

The flexible propanediamide linker in this compound can mimic peptide backbones, making it a candidate for the development of enzyme inhibitors. The benzyl groups can be modified to enhance binding affinity and selectivity for specific enzyme targets.

-

Factor Xa and Cholinesterase Inhibition: Malonamide derivatives have shown potent inhibitory activity against factor Xa, a key enzyme in the coagulation cascade, and cholinesterases, which are targets for Alzheimer's disease therapy.[3] The N,N'-dibenzyl scaffold can be a starting point for developing dual-target inhibitors.

-

α-Glucosidase Inhibition: Derivatives of malonamide have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential antidiabetic agents.[5][6][7]

Experimental Workflow: Screening for Enzyme Inhibitory Activity

Caption: Workflow for evaluating enzyme inhibitory potential.

Protocol: In Vitro α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (and derivatives) dissolved in DMSO

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of α-glucosidase solution.

-

Pre-incubate the mixture at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37 °C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Potential Research Area 2: Coordination Chemistry and Metal Ion Extraction

The amide carbonyl groups in this compound can act as coordination sites for metal ions. Malonamides are known for their ability to extract lanthanides and actinides, which is relevant to nuclear waste reprocessing.[8][9]

Rationale: Ligand Design for Selective Metal Extraction

The this compound scaffold can be functionalized to create ligands with high affinity and selectivity for specific metal ions. The benzyl groups can be modified to influence the solubility of the resulting metal complexes in organic solvents.

Experimental Workflow: Metal Ion Coordination and Extraction Studies

Caption: Workflow for investigating metal coordination properties.

Protocol: Liquid-Liquid Extraction of Lanthanides

Materials:

-

This compound dissolved in an organic solvent (e.g., dodecane)

-

Aqueous solution containing a lanthanide salt (e.g., Eu(NO₃)₃) at a known concentration and pH

-

Separatory funnels

-

ICP-MS or other suitable analytical technique for metal ion quantification

Procedure:

-

In a separatory funnel, combine equal volumes of the organic phase containing the ligand and the aqueous phase containing the metal ion.

-

Shake the funnel vigorously for a predetermined time to allow for phase transfer equilibrium.

-

Allow the phases to separate completely.

-

Collect samples from both the aqueous and organic phases.

-

Determine the concentration of the metal ion in each phase using ICP-MS.

-

Calculate the distribution ratio (D) as the ratio of the metal concentration in the organic phase to that in the aqueous phase.

-

Investigate the effect of parameters such as pH, ligand concentration, and the presence of other metal ions on the extraction efficiency and selectivity.

Potential Research Area 3: Supramolecular Chemistry and Materials Science

The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in this compound, along with the potential for π-π stacking of the benzyl groups, makes it an interesting candidate for the construction of supramolecular assemblies.[8][10][11]

Rationale: Self-Assembly and Gelation

N,N'-disubstituted malonamides have been shown to form gels in certain solvents through the formation of extended hydrogen-bonded networks.[4] The self-assembly properties of this compound could be explored for the development of new soft materials.

Experimental Workflow: Investigation of Supramolecular Assembly

Caption: Workflow for studying supramolecular properties.

Protocol: Gelation Test

Materials:

-

This compound

-

A range of organic solvents (polar, non-polar, protic, aprotic)

-

Vials with screw caps

-

Heating block or water bath

Procedure:

-

Weigh a specific amount of this compound into a vial.

-

Add a measured volume of the solvent to be tested.

-

Heat the mixture until the solid dissolves completely.

-

Allow the solution to cool to room temperature undisturbed.

-

Invert the vial to check for gel formation (a stable gel will not flow).

-

Observe the gelation behavior over time and at different concentrations.

-

Characterize any resulting gels using techniques such as scanning electron microscopy (SEM) to visualize the fibrillar network.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential across multiple scientific disciplines. Its accessible synthesis and the proven utility of the malonamide scaffold in medicinal chemistry, coordination chemistry, and materials science make it a compelling target for further investigation. The experimental frameworks and protocols provided in this guide offer a starting point for researchers to unlock the full potential of this versatile compound. Future research in these areas could lead to the development of novel therapeutics, efficient metal separation technologies, and new classes of soft materials.

References

-

Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. PubMed Central. [Link]

-

Syntheses and Applications of Malonamide Derivatives – A Minireview. ResearchGate. [Link]

-

A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors. PubMed. [Link]

-

Characterisation of the supramolecular structure of malonamides by application of pulsed field gradients in NMR spectroscopy. PubMed. [Link]

-

A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors. ResearchGate. [Link]

-

Synthesis, molecular structure, spectral analysis, and biological activity of new malonamide derivatives as α-glucosidase inhibitors. ResearchGate. [Link]

-

Routes towards malonamide derivatives (MDs). ResearchGate. [Link]

-

Coordination structures and supramolecular architectures in a cerium(III)-malonamide solvent extraction system. PubMed. [Link]

-

Structures of some biologically active N,N′-malonamide derivatives. ResearchGate. [Link]

-

Syntheses and Applications of Malonamide Derivatives – A Minireview. Discovery - the University of Dundee Research Portal. [Link]

-

Cobalt(II), Nickel(II) and Zinc(II) Coordination Chemistry of the N , N '-DisubstitutedHydroxylamine-(diamido) Ligand, 3,3′-(Hydroxyazanediyl)dipropanamide. ResearchGate. [Link]

-

Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. PubMed Central. [Link]

-

Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. ResearchGate. [Link]

-

Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. ResearchGate. [Link]

-

Synthesis and Evaluation of N,N′ -dimethyl- N,N ′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives. ResearchGate. [Link]

-

Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine. Organic Syntheses. [Link]

-

Coordination properties of N , N ′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. ResearchGate. [Link]

-

Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. International Union of Crystallography. [Link]

-

Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. PubMed Central. [Link]

-

Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. PubMed. [Link]

-

Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PubMed Central. [Link]

-

Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]

-

Supramolecular Chemistry of Amide Containing Molecules. Curate ND. [Link]

-

Nanoscience and Supramolecular Chemistry. University of Maryland. [Link]

-

Therapeutic applications of apigenin and its derivatives: micro and nano aspects. SpringerLink. [Link]

-

Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. PubMed. [Link]

-

Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. ResearchGate. [Link]

-

Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. ScienceDirect. [Link]

- Process for preparation of n,n-di substituted carboxamides.

-

Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. [Link]

-

CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. University of Massachusetts Boston. [Link]

-

Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. PubMed Central. [Link]

-

N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

-

The coordination chemistry of boraamidinate ligands. ResearchGate. [Link]

-

DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES. Rasayan Journal of Chemistry. [Link]

-

Flexible Coordination of N,P-Donor Ligands in Aluminum Dimethyl and Dihydride Complexes. PubMed Central. [Link]

-

Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. ResearchGate. [Link]

-

Transition metal dinitrogen complex. Wikipedia. [Link]

Sources

- 1. N,N''-DIBENZYL-MALONAMIDE | 10255-99-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation of the supramolecular structure of malonamides by application of pulsed field gradients in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. curate.nd.edu [curate.nd.edu]

- 11. Nanoscience and Supramolecular Chemistry | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of N,N'-Dibenzylpropanediamide from Malonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N,N'-dibenzylpropanediamide, also known as N,N'-dibenzylmalonamide, from the readily available starting material, malonamide. This application note details a robust protocol for the direct thermal condensation reaction with benzylamine, a method selected for its operational simplicity and effectiveness. Furthermore, alternative catalytic approaches are discussed, offering flexibility for various laboratory settings and substrate sensitivities. The protocol herein is presented with in-depth explanations of the underlying chemical principles, safety considerations, and detailed procedures for purification and characterization of the final product. This guide is intended to be a complete resource, enabling researchers to reliably synthesize and validate this compound for applications in medicinal chemistry, materials science, and broader organic synthesis.

Introduction

N,N'-disubstituted malonamides are a significant class of organic compounds with diverse applications, including their use as precursors in the synthesis of pharmaceuticals and as ligands in coordination chemistry.[1] The synthesis of this compound (Figure 1) from malonamide represents a fundamental amidation reaction. The core challenge in such syntheses is the formation of a stable amide bond, which can be achieved through various strategies.[2] This guide focuses on a practical and accessible method for this transformation.

Figure 1. Chemical structure of this compound.

The primary method detailed is a direct thermal condensation, which leverages the nucleophilicity of benzylamine to displace the ammonia from malonamide at elevated temperatures. This approach is attractive due to its atom economy, as the only byproduct is ammonia. While thermal amidations can be effective, they may require relatively high temperatures.[3] As such, this note also explores catalytic alternatives that can facilitate the reaction under milder conditions, potentially improving yield and purity.

Reaction Mechanism and Strategy

The synthesis of this compound from malonamide is essentially a transamidation reaction, where the primary amide groups of malonamide are substituted with benzylamine.[4] The generally accepted mechanism for the thermal reaction involves the nucleophilic attack of the benzylamine's nitrogen atom on the carbonyl carbon of the malonamide. This is followed by the elimination of ammonia, driven by the formation of a more stable secondary amide.

Alternatively, the reaction can be catalyzed to proceed at lower temperatures. Various catalysts, including those based on boron, zirconium, and copper, have been shown to be effective in promoting amidation reactions.[5][6] These catalysts typically work by activating the carbonyl group of the amide, making it more susceptible to nucleophilic attack.

Experimental Protocol: Thermal Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via thermal condensation.

Materials and Equipment

| Reagent/Equipment | Details | Supplier |

| Malonamide | >98% purity | Sigma-Aldrich |

| Benzylamine | >99% purity | Acros Organics |

| Toluene | Anhydrous | Fisher Scientific |

| Round-bottom flask | 250 mL | Pyrex |

| Dean-Stark apparatus | - | Kimble |

| Condenser | - | VWR |

| Heating mantle | - | Glas-Col |

| Magnetic stirrer | - | IKA |

| Buchner funnel & flask | - | CoorsTek |

| Filter paper | Whatman No. 1 | Whatman |

| Rotary evaporator | - | Buchi |

| Recrystallization solvent | Ethanol/Water mixture | Pharmco |

Safety Precautions

-

Benzylamine: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.

-

Heating: The reaction is conducted at elevated temperatures. Use a heating mantle with a stirrer and monitor the temperature closely.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add malonamide (10.21 g, 0.1 mol) and anhydrous toluene (150 mL).

-

Addition of Benzylamine: While stirring, add benzylamine (23.58 mL, 0.22 mol, 2.2 equivalents) to the suspension.

-

Azeotropic Water/Ammonia Removal: Assemble a Dean-Stark apparatus with a condenser on top of the reaction flask. Heat the mixture to reflux (approximately 110-115 °C) using a heating mantle. The toluene will form an azeotrope with the ammonia and any trace water, which will be collected in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until the reaction is complete (monitored by TLC).

-

Reaction Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

Isolation of Crude Product: If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene to remove any unreacted benzylamine. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a vacuum oven at 50-60 °C to a constant weight.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Alternative Catalytic Approaches

For substrates that may be sensitive to high temperatures, or to potentially improve reaction times and yields, catalytic methods can be employed.

Boron-Based Catalysis

Boronic acids have been reported as effective catalysts for direct amidation reactions.[2] A potential catalytic system for this synthesis could involve the use of a simple boronic acid, such as phenylboronic acid, in a lower boiling point solvent.

Metal-Based Catalysis

Various metal catalysts, including those based on zirconium and copper, have shown efficacy in transamidation reactions.[5][6] For instance, a catalytic amount of zirconium(IV) chloride could potentially facilitate the reaction under milder conditions than the thermal approach.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Technique | Expected Results |

| Melting Point | Literature value: 154-156 °C. A sharp melting point range indicates high purity. |

| ¹H NMR | Characteristic peaks for the methylene protons of the benzyl groups and the central methylene protons of the malonamide backbone, as well as aromatic protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons, the methylene carbons, and the aromatic carbons. |

| FT-IR | Strong absorption band for the C=O stretch of the amide, and a band for the N-H stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (282.34 g/mol ).[7] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time and ensure efficient removal of ammonia/water with the Dean-Stark trap. Consider using a higher boiling point solvent if necessary. |

| Product loss during work-up. | Optimize the recrystallization solvent system to minimize solubility of the product at low temperatures. | |

| Impure Product | Presence of unreacted starting materials. | Ensure the correct stoichiometry of reagents. Improve the efficiency of the recrystallization process. |

| Formation of byproducts. | Consider a lower reaction temperature or the use of a catalyst to improve selectivity. |

Conclusion

The synthesis of this compound from malonamide and benzylamine is a robust and reproducible reaction. The detailed thermal condensation protocol provided in this application note offers a straightforward and effective method for obtaining the desired product in good yield and purity. For syntheses requiring milder conditions, the exploration of catalytic alternatives is recommended. The characterization data provided will aid in the verification of the final product's identity and purity, ensuring its suitability for subsequent research and development applications.

References

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]

-

Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chapter 17: Catalytic Amide Bond Forming Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

One-pot synthesis of malonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates. (n.d.). ResearchGate. Retrieved from [Link]

-